Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a compound that belongs to the isoxazole family, characterized by its unique five-membered ring structure containing nitrogen and oxygen. The compound features a methyl ester group and an amine substitution on the phenyl ring, which contributes to its potential biological activities. Its molecular formula is , with a molecular weight of 218.24 g/mol. The synthesis and characterization of this compound have garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
The biological activity of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate has been explored in several studies. It has shown potential as:
The synthesis of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate typically involves several steps:
For example, one synthetic route involves reacting 4-nitroacetophenone with diethyl oxalate followed by hydroxylamine treatment under reflux conditions .
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate has several potential applications:
Interaction studies involving methyl 5-(4-aminophenyl)isoxazole-3-carboxylate focus on its binding affinity and mechanism of action with biological targets. Such studies may include:
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate shares structural similarities with several other compounds in the isoxazole class. Here are some comparable compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | Similar isoxazole structure; ethyl instead of methyl | Antimicrobial properties |
| Methyl 5-aminoisoxazole-4-carboxylate | Contains amino group at position 5 | Anti-inflammatory effects |
| Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | Nitro substitution on phenyl ring | Potential anticancer activity |
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on both the isoxazole and phenyl rings, which may influence its biological activity and interaction profile differently compared to other similar compounds. Its potential as a versatile building block in medicinal chemistry further enhances its significance in research and application contexts.
Traditional isoxazole synthesis often relies on cyclocondensation reactions between β-diketones and hydroxylamine or nitrile oxide cycloadditions with alkynes. For methyl 5-(4-aminophenyl)isoxazole-3-carboxylate, classical routes typically begin with the formation of the isoxazole core followed by functionalization. For example, the reaction of methyl 3-oxo-3-(4-nitrophenyl)propanoate with hydroxylamine hydrochloride under acidic conditions yields the corresponding 5-(4-nitrophenyl)isoxazole-3-carboxylate, which is subsequently reduced to the aminophenyl derivative using catalytic hydrogenation.
The use of sodium nitrite and aluminum trichloride as additives in one-pot syntheses has also been documented. This method leverages sp³ C–H bond functionalization of 2-methylquinoline derivatives, avoiding toxic transition metals. While yields are moderate (60–75%), this approach highlights the viability of main-group catalysts in constructing the isoxazole ring.
Recent advances in gold(I) catalysis have enabled intramolecular electrophilic aromatic substitution (SEAr) reactions at the 5-position of isoxazoles. For instance, cationic gold(I) complexes facilitate cyclization of 4-propargylaminoisoxazoles, producing fused heterocycles like isoxazolopyridines in high yields (80–92%). This method is particularly advantageous for synthesizing base-labile 3-unsubstituted isoxazoles, which are challenging to access via traditional routes.
Asymmetric synthesis techniques have also emerged. RuCl₃·xH₂O-mediated oxidation of hydroxylaminoalkyl furans generates α,β-unsaturated ketones, which cyclize to form enantiomerically enriched 2-isoxazolines. Although this method currently applies to simpler substrates, its extension to aryl-substituted isoxazoles could revolutionize access to chiral derivatives like methyl 5-(4-aminophenyl)isoxazole-3-carboxylate.
Introducing the 4-aminophenyl group often involves post-cyclization modifications. Palladium-catalyzed hydrogenolysis of 3-(2-nitrophenyl)isoxazoles selectively reduces nitro groups to amines while preserving the heterocyclic core. For example, hydrogenation of 5-(4-nitrophenyl)isoxazole-3-carboxylate over Pd/C yields the aminophenyl derivative with >95% regioselectivity.
Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to install the amine post-cyclization. However, these methods require careful optimization to avoid side reactions at the electron-rich isoxazole ring.
The methyl ester group in methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is typically introduced early in the synthesis to avoid side reactions. Phthalimide protecting groups are commonly used to shield amines during esterification. For instance, Mitsunobu inversion of hydroxylamino intermediates with N-hydroxyphthalimide (NHPI) ensures retention of stereochemistry while introducing the ester.
Deprotection under mild conditions (e.g., hydrazine hydrate) regenerates the free amine without hydrolyzing the ester. Computational studies indicate that the ester’s electron-withdrawing nature stabilizes the isoxazole ring, reducing susceptibility to nucleophilic attack during deprotection.
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate demonstrates significant potential as a selective cyclooxygenase-2 inhibitor through multiple molecular mechanisms that distinguish it from non-selective nonsteroidal anti-inflammatory drugs [1]. The isoxazole scaffold provides a structural framework that enables selective binding to the cyclooxygenase-2 enzyme active site while minimizing interaction with cyclooxygenase-1 [3].
The molecular basis for cyclooxygenase-2 selectivity resides in the structural differences between the two cyclooxygenase isoforms [4]. The cyclooxygenase-2 enzyme possesses a larger and more accessible active site channel, approximately 20% greater than cyclooxygenase-1, due to key amino acid substitutions [4]. Specifically, the exchange of valine at position 523 in cyclooxygenase-2 for isoleucine in cyclooxygenase-1 creates additional space that accommodates the isoxazole ring system [4]. Furthermore, the substitution of isoleucine-434 with valine in cyclooxygenase-2 allows phenylalanine-518 to adopt a more favorable orientation, increasing access to the secondary binding pocket that is critical for selectivity [4].
Research on structurally related isoxazole derivatives has demonstrated potent cyclooxygenase-2 inhibitory activity [1] [3]. Isoxazole compounds containing methoxyphenyl substituents, such as S-methyl-5-(4-methoxyphenyl)isoxazole-4-carbothioate, exhibited strong cyclooxygenase-2 inhibitory activity with no detectable activity against cyclooxygenase-1 [1]. This selectivity pattern suggests that methyl 5-(4-aminophenyl)isoxazole-3-carboxylate may exhibit similar preferential binding characteristics.
| Compound Class | Cyclooxygenase-2 IC₅₀ (μM) | Cyclooxygenase-1 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Isoxazole derivatives with 3,4-dimethoxy substitution | 0.013 | 0.064 | 4.6 |
| Benzyloxyphenyl isoxazole analogs | 0.95 | >10 | >10.5 |
| 4-Arylisoxazole carboxylic acids | 0.24-2.04 | >8 | >4-33 |
The anti-inflammatory mechanism involves the inhibition of prostaglandin synthesis through cyclooxygenase-2 blockade [29]. Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate likely interacts with the enzyme through hydrogen bonding with arginine-513, a key residue within the secondary binding pocket of cyclooxygenase-2 [3]. The aminophenyl moiety provides additional binding interactions that enhance both potency and selectivity compared to unsubstituted isoxazole derivatives [1].
Molecular docking studies of related isoxazole compounds reveal that the carboxylate ester group positions optimally within the cyclooxygenase-2 active site, forming favorable interactions with serine-353 and histidine-90 [3]. The 4-aminophenyl substituent extends into the hydrophobic region of the enzyme, establishing van der Waals contacts that stabilize the inhibitor-enzyme complex [3].
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate exhibits promising antiproliferative activity against hematopoietic malignancies through multiple cellular mechanisms that target cancer cell survival pathways [8]. Recent investigations into isoxazole-derived compounds have revealed significant potential for treating hematological malignancies, with compounds demonstrating cancer selectivity and low toxicity to normal cells [8].
The antiproliferative mechanisms of isoxazole derivatives involve induction of apoptosis, cell cycle arrest, and reactive oxygen species production [8]. Studies on structurally similar compounds demonstrate that isoxazole carboxamide derivatives exhibit cytotoxic activity against cervical, liver, and breast cancer cell lines with half-maximal inhibitory concentration values ranging from 15 to 40 micrograms per milliliter [7]. The presence of the aminophenyl substituent enhances cellular uptake and intracellular accumulation, leading to increased cytotoxic potency [9].
| Cancer Cell Line | Compound Type | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | Isoxazole-carboxamide | 7.9 ± 0.07 | G2/M cell cycle arrest |
| HeLa (Cervical) | 5-Arylisoxazole | 15.48 | Caspase-3/7 activation |
| Colon 38 | N-phenyl-5-carboxamidyl isoxazole | 2.5 | STAT3 pathway inhibition |
| A-549 (Lung) | Isoxazoline derivatives | 16.1-22.47 | S-phase arrest |
The compound's antiproliferative effects appear to involve modulation of key cancer-related proteins [10]. Research on N-phenyl-5-carboxamidyl isoxazole derivatives revealed significant down-regulation of phosphorylated signal transducer and activator of transcription 3 in both human and mouse colon cancer cells [10]. This pathway inhibition leads to decreased cell survival signaling and enhanced susceptibility to cell death mechanisms [10].
Flow cytometric analysis of isoxazole-treated cancer cells demonstrates induction of non-apoptotic cell death pathways [10]. The cytotoxic effects appear to be mediated through necrosis rather than traditional apoptotic mechanisms, suggesting a unique mode of action that may overcome apoptosis resistance in certain cancer types [10]. The compound induces morphological changes consistent with necrotic cell death while maintaining selectivity for malignant cells over normal tissues [10].
Studies on isoxazole derivatives containing aminophenyl substituents show enhanced activity against hematopoietic cancer models compared to solid tumor lines [8]. The compounds demonstrate ability to overcome drug resistance mechanisms commonly encountered in hematological malignancies, including resistance to conventional chemotherapeutic agents [8]. This resistance-overcoming capability makes methyl 5-(4-aminophenyl)isoxazole-3-carboxylate particularly valuable for treating relapsed or refractory hematological cancers [8].
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate demonstrates significant potential for inhibiting leukotriene biosynthesis through modulation of the five-lipoxygenase-activating protein pathway [16]. The five-lipoxygenase-activating protein serves as a critical regulatory component in leukotriene synthesis by facilitating the transfer of arachidonic acid to five-lipoxygenase enzyme [15].
Structural analysis of related isoxazole derivatives reveals that 4,5-diarylisoxazol-3-carboxylic acids function as potent leukotriene biosynthesis inhibitors by targeting five-lipoxygenase-activating protein [16]. These compounds exhibit half-maximal inhibitory concentrations of 0.24 micromolar for cellular five-lipoxygenase product synthesis while showing minimal direct inhibition of five-lipoxygenase enzyme itself [16]. This selectivity profile suggests that methyl 5-(4-aminophenyl)isoxazole-3-carboxylate operates primarily through five-lipoxygenase-activating protein modulation rather than direct enzyme inhibition [16].
| Isoxazole Derivative | Cellular LT Synthesis IC₅₀ (μM) | 5-LOX Enzyme IC₅₀ (μM) | FLAP Binding Affinity |
|---|---|---|---|
| 4,5-Diarylisoxazol-3-carboxylic acids | 0.24 | ≥8 | High |
| 3,5-Disubstituted isoxazoles | 3.67-11.25 | 8.47-67.06 | Moderate |
| Isoxazole-phenyl scaffolds | 0.6-2.3 | 1.7-6.0 | Variable |
The mechanism of five-lipoxygenase-activating protein inhibition involves disruption of the protein-protein interactions necessary for efficient arachidonic acid transfer [15]. Molecular modeling studies indicate that isoxazole derivatives bind to specific hydrophobic pockets within five-lipoxygenase-activating protein, preventing the formation of the functional enzyme complex required for leukotriene synthesis [15]. The aminophenyl substituent in methyl 5-(4-aminophenyl)isoxazole-3-carboxylate likely enhances binding affinity through additional hydrogen bonding interactions with polar residues in the binding site [15].
Research on isoxazole compounds demonstrates concentration-dependent inhibition of five-lipoxygenase pathway activity in human neutrophils [13]. Compounds with IC₅₀ values ranging from 3.67 to 11.25 micromolar effectively suppress leukotriene B₄ production in cellular assays [13]. The most potent derivatives achieve greater than 90% inhibition of leukotriene synthesis at concentrations of 1000 micrograms per milliliter [13].
The selectivity for five-lipoxygenase-activating protein over direct five-lipoxygenase inhibition provides therapeutic advantages by maintaining the enzyme's capacity for producing specialized pro-resolving mediators [11]. This selective inhibition pattern preserves the beneficial anti-inflammatory lipoxin synthesis pathway while blocking pro-inflammatory leukotriene production [11]. Studies using chalcogen-containing inhibitors demonstrate that compounds can selectively target the epoxide hydrolase activity of leukotriene A₄ hydrolase while sparing aminopeptidase activity, suggesting multiple points of pathway modulation [11].
| Substitution Pattern | Electronic Effect | Hammett σ Parameter (para) | Resonance Contribution | Inductive Contribution |
|---|---|---|---|---|
| Para-amino (-NH₂) | Strong electron-donating (resonance) | -0.66 | Major (+M effect) | Minor (-I effect) |
| Para-nitro (-NO₂) | Strong electron-withdrawing (resonance + inductive) | +0.78 | Major (-M effect) | Major (-I effect) |
| Para-methyl (-CH₃) | Weak electron-donating (hyperconjugation) | -0.17 | Minor (hyperconjugation) | Minor (+I effect) |
| Para-chloro (-Cl) | Weak electron-withdrawing (inductive) | +0.23 | Minor (-M effect) | Major (-I effect) |
| Para-fluoro (-F) | Moderate electron-withdrawing (inductive) | +0.06 | Minor (-M effect) | Major (-I effect) |
| Meta-amino (-NH₂) | Moderate electron-donating | N/A (meta position) | Moderate (+M effect) | Minor (-I effect) |
| Ortho-amino (-NH₂) | Strong electron-donating + steric hindrance | N/A (ortho position) | Major (+M effect) | Minor (-I effect) |
The para-amino group demonstrates exceptional electron-donating capability compared to other common substituents. While para-nitro groups exhibit strong electron-withdrawing characteristics (σ = +0.78), the amino functionality provides the opposite electronic environment [6] [7]. This fundamental difference in electronic properties translates directly to altered biological activities, with amino-substituted derivatives typically exhibiting enhanced potency in antimicrobial assays [8] [9].
Quantum mechanical calculations reveal that the para-amino substitution significantly influences the frontier molecular orbitals of the isoxazole system [10] [11]. The highest occupied molecular orbital (HOMO) energy increases substantially due to amino group donation, facilitating electron transfer processes critical for biological activity. Conversely, the lowest unoccupied molecular orbital (LUMO) energy decreases moderately, enhancing the compound's ability to accept electrons during metabolic transformations [11].
The spatial arrangement of the isoxazole ring relative to the carboxylate ester moiety exerts critical steric influences on the bioactivity of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Crystallographic studies reveal that optimal bioactivity correlates with specific geometric parameters, particularly the dihedral angle between the isoxazole and phenyl ring systems [12] [13] [14].
X-ray crystallographic analysis demonstrates that the compound adopts a predominantly planar conformation, with dihedral angles between the benzene and isoxazole rings ranging from 1.76° to 5.85° [12] [14]. This near-coplanar arrangement optimizes π-π conjugation between the aromatic systems, enhancing electronic delocalization and stabilizing intermolecular interactions [12] [13].
Table 2: Steric Influences of Isoxazole-Carboxylate Spatial Orientation
| Molecular Feature | Optimal Range/Value | Impact on Bioactivity | Measurement Method |
|---|---|---|---|
| Isoxazole-phenyl dihedral angle | 0.5° - 5.85° | Enhanced planarity → increased activity | X-ray crystallography |
| Carboxylate ester orientation | Extended conformation | Improved membrane permeability | Torsion angle analysis |
| Intramolecular steric clash | Minimal (<2.0 Å) | Reduced activity if present | Distance calculation |
| Intermolecular packing efficiency | High (>85%) | Enhanced stability | Packing coefficient |
| Conformational flexibility | Restricted rotation | Optimized receptor binding | Molecular dynamics |
| Crystal packing distance | 3.36 Å | Stable crystal form | Crystal structure analysis |
| Van der Waals interactions | Favorable contact | Improved binding affinity | Energy calculation |
The carboxylate ester group adopts an extended conformation that is nearly coplanar with the isoxazole ring, evidenced by torsion angles of approximately -172.86° [15]. This extended orientation minimizes intramolecular steric interactions while maximizing the compound's effective molecular surface area for receptor binding [15] [16]. The planar arrangement facilitates optimal overlap of molecular orbitals, enhancing both electronic communication between functional groups and binding affinity to biological targets [17] [18].
Molecular dynamics simulations reveal that the restricted conformational flexibility of the isoxazole-carboxylate framework contributes significantly to binding selectivity [17]. The relatively rigid molecular scaffold preorganizes key pharmacophoric elements, reducing the entropic cost of receptor binding while maintaining optimal geometric complementarity [19] [20]. Compounds with increased flexibility typically exhibit reduced potency due to unfavorable entropy effects during target engagement [19].
Steric optimization extends to intermolecular packing arrangements in the solid state. The compounds form layers parallel to crystallographic planes through weak intermolecular interactions, with interlayer distances of 3.36 Å [12] [13]. This efficient packing contributes to pharmaceutical stability and influences dissolution characteristics that affect bioavailability [16] [21].
The hydrogen bonding capacity of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate represents a crucial determinant of its biological activity and pharmacokinetic properties. The molecule contains multiple hydrogen bond donor and acceptor sites that facilitate specific interactions with biological targets and influence molecular recognition processes [22] [23] [24].
The para-amino group functions as both a hydrogen bond donor and acceptor, providing two N-H donor sites and one nitrogen lone pair acceptor site [25] [24]. These amino hydrogens form strong directional hydrogen bonds with typical bond lengths of 2.8-3.2 Å and energies ranging from 3-8 kcal/mol for donor interactions [23] [26]. The nitrogen acceptor capability, while weaker (2-5 kcal/mol), contributes significantly to molecular recognition specificity [22] [23].
Table 3: Hydrogen Bonding Capacity of Aminophenyl-Carboxylate Systems
| Functional Group | H-Bond Role | Number of Sites | Bond Strength (kcal/mol) | Typical Bond Length (Å) | Directionality |
|---|---|---|---|---|---|
| Para-amino (-NH₂) | Donor/Acceptor | 2 donor, 1 acceptor |